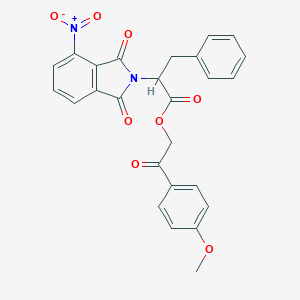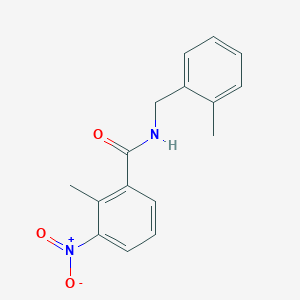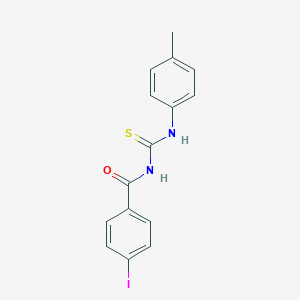![molecular formula C17H17N3O5S B410130 3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B410130.png)
3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-[(2-methyl-4-nitroanilino)-sulfanylidenemethyl]benzamide is a member of thioureas.
Aplicaciones Científicas De Investigación
Algae Growth Inhibition
3,4-Dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide and similar alkoxyl thiourea derivatives have been studied for their potential in controlling the eutrophication phenomenon in aquatic environments. These compounds have demonstrated inhibitory effects on the growth of Oscillatoria sp., a type of algae found in Kenyir Lake, Malaysia. The study found that these compounds can inhibit algae growth, suggesting their potential as eco-friendly algae inhibitors in aquatic systems (Nor et al., 2015).
Antibacterial and Antifungal Activities
Several studies have focused on the antibacterial and antifungal properties of compounds structurally related to 3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide. For example, derivatives like 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016). Similarly, other benzamide derivatives have been synthesized and tested for their potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Potential in Cancer Treatment
Studies have also explored the use of related compounds in cancer treatment. For example, N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide (PITENIN-1), structurally similar to 3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide, has shown promise as an anti-cancer agent due to its inhibition of the phosphatidylinositol-3 kinase pathway (Kommagalla et al., 2014).
Antioxidant Activities
Additionally, benzamide derivatives have been investigated for their antioxidant properties. For instance, compounds synthesized from 2,3-dimethoxybenzoic acid exhibited significant antioxidant activities, suggesting their potential for further research in various fields (Yakan et al., 2020).
Propiedades
Nombre del producto |
3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide |
|---|---|
Fórmula molecular |
C17H17N3O5S |
Peso molecular |
375.4g/mol |
Nombre IUPAC |
3,4-dimethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O5S/c1-10-8-12(20(22)23)5-6-13(10)18-17(26)19-16(21)11-4-7-14(24-2)15(9-11)25-3/h4-9H,1-3H3,(H2,18,19,21,26) |
Clave InChI |
XUSZBFUXDMYUOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(2-methylphenyl)acetamide](/img/structure/B410050.png)

![N-[2-(2-Chloro-benzylsulfanyl)-ethyl]-2-methyl-3-nitro-benzamide](/img/structure/B410053.png)

![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-cyclopropylacetamide](/img/structure/B410055.png)
![Ethyl 4-{[3-nitro(phenylsulfonyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B410059.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B410061.png)
![Propyl 4-({[(4-fluorophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410062.png)
![4-fluoro-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B410063.png)
![N-{[4-(dimethylamino)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B410064.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B410065.png)

